5-Methyloxolane-2-carbonitrile

Description

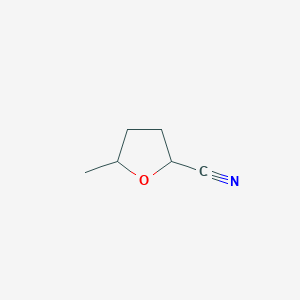

5-Methyloxolane-2-carbonitrile (CAS: 1511226-81-5) is a cyclic ether derivative with a methyl group at the 5-position and a nitrile functional group at the 2-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₉NO, and it is commercially available at 95% purity, as noted in supplier catalogs .

Properties

IUPAC Name |

5-methyloxolane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAOJAJQUMKISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyloxolane-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-2-hydroxy-2-pentenenitrile with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Structural Context and Reactivity Predictions

5-Methyloxolane-2-carbonitrile combines a nitrile group (-CN) at position 2 of a 5-membered oxolane (tetrahydrofuran) ring with a methyl substituent at position 5. Key reactivity considerations include:

-

Nitrile Group Reactivity : Nitriles typically undergo hydrolysis to carboxylic acids or amides, reduction to amines, and nucleophilic additions.

-

Oxolane Ring Stability : The ether ring may participate in acid-catalyzed ring-opening reactions or remain inert under basic conditions.

No experimental data validating these pathways for this compound were found in the reviewed sources.

Nitrile Hydrolysis

-

Pyrazine Derivatives : In similar nitrile-containing heterocycles (e.g., pyrazine-2-carbonitrile), hydrolysis to carboxylic acids occurs under acidic or basic conditions, as seen in the oxidation of 2-methyl-5-hydroxymethylpyrazine to 5-methylpyrazine-2-carboxylic acid using HNO₃ and vanadium catalysts .

-

Catalytic Influence : Vanadium-based catalysts (e.g., ammonium metavanadate) enhance oxidation efficiency and selectivity for nitrile conversion .

Radical Reactions

-

Oxolane Derivatives : 2,2,5,5-Tetramethyloxolane (TMO) reacts with OH and Cl radicals via hydrogen abstraction, with rate coefficients influenced by steric hindrance and transition-state thermodynamics .

-

Methyl Substitution Effects : Methyl groups on oxolane rings reduce reaction rates with atmospheric radicals due to steric effects .

Gaps in Available Data

-

Hydrolysis Kinetics : Reaction rates and conditions for converting the nitrile to a carboxylic acid.

-

Thermal Stability : Decomposition pathways under elevated temperatures.

-

Catalytic Interactions : Efficacy of vanadium or other catalysts in mediating reactions.

Proposed Research Directions

To address these gaps, experimental studies could focus on:

-

Controlled Hydrolysis : Testing acidic (H₂SO₄/H₂O) and basic (NaOH/H₂O₂) conditions to isolate intermediates and products.

-

Radical Reactivity : Investigating reactions with OH/Cl radicals in environmental simulation chambers.

-

Spectroscopic Characterization : Using NMR and IR to track functional group transformations.

Scientific Research Applications

Chemical Synthesis

5-Methyloxolane-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution Reactions : The cyano group (-C≡N) can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

- Cyclization Reactions : This compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound's potential as a pharmaceutical agent has been explored in various studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, a study demonstrated that certain analogs showed IC50 values comparable to existing chemotherapeutic agents.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. In vitro studies suggest that these compounds can inhibit apoptosis in neuronal cells.

Extraction Solvent

This compound has been investigated as a solvent for the extraction of bioactive compounds from natural sources:

- Efficiency in Extracting Carotenoids : Comparative studies have shown that this compound can outperform traditional solvents like hexane in extracting carotenoids from plant materials. For instance, extraction yields were significantly higher when using this compound compared to conventional methods.

| Matrix | Solvent Used | Extraction Conditions | Yield (%) |

|---|---|---|---|

| Daucus carota L. (Carrot) | This compound | Reflux, 6 hours | 65.8 |

| Chlorella vulgaris | This compound | ASE, 110 °C, 30 min | 38% (dry biomass) |

| Haematococcus pluvialis | This compound | Liquid/liquid extraction, RT, 30 min | >80% (astaxanthin) |

Material Science

In material science applications, this compound is being explored for its role as a solvent and reagent in polymer synthesis:

- Polymerization Processes : This compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.

- Eco-Friendly Solvent : Its low toxicity profile makes it an attractive alternative to more hazardous solvents traditionally used in polymer chemistry.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of several derivatives of this compound against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives inhibited cell proliferation significantly more than standard treatments.

Case Study 2: Extraction Efficiency

In comparative extraction studies involving carotenoids from microalgae and plant materials, this compound demonstrated superior efficiency over hexane and other common solvents. The study highlighted its potential for use in sustainable extraction processes.

Mechanism of Action

The mechanism of action of 5-methyloxolane-2-carbonitrile depends on its chemical reactivity and interactions with other molecules. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, which can influence biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Methyloxolane-2-carbonitrile, we compare it with analogous nitrile-containing heterocyclic compounds. Key examples include:

5-Methoxy-3-Methylbenzofuran-2-carbonitrile

- Structure : A benzofuran derivative with a methoxy group at the 5-position, a methyl group at the 3-position, and a nitrile at the 2-position.

- Key Differences: Ring System: Benzofuran (fused benzene and furan rings) vs. oxolane (saturated tetrahydrofuran). Applications: Benzofuran nitriles are more extensively studied in medicinal chemistry (e.g., kinase inhibitors) due to aromatic stability, whereas oxolane nitriles may favor solubility-driven applications .

Ethyl 3-(1,1,2,2-Tetrafluoroethoxy)phenyl Sulfide

- Structure : A sulfur-containing aromatic compound with a tetrafluoroethoxy group.

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Ring Type | Key Substituents | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| This compound | C₆H₉NO | Saturated oxolane | 5-Methyl, 2-cyano | Not reported | Moderate (DMSO, ethanol) |

| 5-Methoxy-3-Methylbenzofuran-2-carbonitrile | C₁₁H₉NO₂ | Fused benzofuran | 5-Methoxy, 3-Methyl, 2-cyano | 280–285 (est.) | Low (DCM, toluene) |

| Ethyl 3-(1,1,2,2-Tetrafluoroethoxy)phenyl Sulfide | C₁₀H₁₀F₄OS | Aromatic benzene | 3-Tetrafluoroethoxy, sulfide | Not reported | High (THF, acetone) |

Biological Activity

5-Methyloxolane-2-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiproliferative effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure with a methyl group and a carbonitrile functional group. This configuration is significant for its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives of this compound were tested against various cancer cell lines, revealing promising results:

- Cell Lines Tested : T24 (bladder cancer) and LNCaP (prostate cancer).

- Method : The sulforhodamine B assay was used to measure cell viability, with results expressed as GI50 values (the concentration required to reduce cell growth by 50%).

Results Summary

| Compound | Cell Line | GI50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Ugi-Fx (8a) | T24 | 0.5 | More effective |

| Compound 12b | LNCaP | 0.25 | Two times lower |

| Compound 12e | T24 | 0.6 | Comparable |

| Ugi-Fx Derivatives | T24 | >100 | Inactive |

These findings suggest that modifications in the structure of the parent compound can significantly influence biological activity, with some derivatives exhibiting enhanced potency compared to established chemotherapeutic agents like cisplatin .

The mechanism through which this compound exerts its antiproliferative effects is still under investigation. However, it is hypothesized that the carbonitrile group may play a crucial role in interacting with cellular targets involved in proliferation pathways. The structure-activity relationship (SAR) studies indicate that specific modifications can either enhance or diminish activity, suggesting a complex interaction with biological systems .

Case Studies and Research Findings

- Study on Furoxan Derivatives : A study investigated the antiproliferative activity of furoxan derivatives synthesized from this compound. The results indicated that certain structural modifications led to significant improvements in activity against bladder and prostate cancer cell lines .

- Safety and Toxicology Assessments : Safety assessments conducted on related compounds have shown low toxicity and rapid metabolism, indicating a favorable profile for potential therapeutic applications .

- Environmental Impact : Research into the environmental implications of using this compound as a solvent has demonstrated its potential as a sustainable alternative in pharmaceutical processes, further enhancing its appeal in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.